molecular formula C20H26O4 B14723561 3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate CAS No. 5437-95-6

3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate

Cat. No.: B14723561
CAS No.: 5437-95-6
M. Wt: 330.4 g/mol
InChI Key: FEFQVHMYNXMPCL-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring and a cyclopropane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate typically involves multiple steps, starting with the preparation of the benzodioxole ring. This can be achieved through the reaction of catechol with disubstituted halomethanes . The subsequent steps involve the formation of the cyclopropane carboxylate group and the final coupling of the two moieties under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The benzodioxole ring and cyclopropane carboxylate group play crucial roles in its activity, potentially affecting enzyme function, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(1,3-Benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate is unique due to its specific structural features, such as the combination of a benzodioxole ring with a cyclopropane carboxylate group

Properties

CAS No.

5437-95-6

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)propyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C20H26O4/c1-13(2)10-15-18(20(15,3)4)19(21)22-9-5-6-14-7-8-16-17(11-14)24-12-23-16/h7-8,10-11,15,18H,5-6,9,12H2,1-4H3

InChI Key

FEFQVHMYNXMPCL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCCCC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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